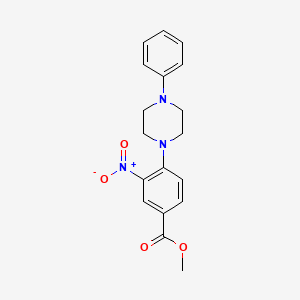

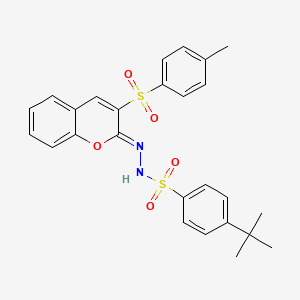

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a synthetic molecule that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and characterization of structurally related sulfanyl acetamide derivatives, which suggests that the compound may share similar synthetic routes and biological properties .

Synthesis Analysis

The synthesis of related sulfanyl acetamide derivatives typically involves multi-step reactions starting from basic aromatic acids or esters. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide (CS2) to afford the core structure. Subsequent reactions with N-substituted-2-bromoacetamides yield the target compounds . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides follows a comparable pathway, starting from benzoic acid and proceeding through several intermediates before the final coupling reaction . These methods typically employ DMF and sodium hydride (NaH) as reagents, indicating that the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide might also involve such reagents and steps.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized using various spectral techniques such as EI-MS, IR, and (1)H-NMR. These techniques confirm the successful synthesis of the compounds and provide detailed information about the molecular framework, including the presence of specific functional groups and the overall molecular conformation . The presence of the sulfanyl group (-S-) and the acetamide moiety (-NHCOCH3) is a common feature in these compounds, which is likely to be present in the compound of interest as well.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl acetamide derivatives is not explicitly detailed in the provided papers. However, the synthesis process itself involves reactions such as esterification, hydrazide formation, cyclization, and nucleophilic substitution, which are indicative of the chemical behavior of these compounds . The presence of reactive functional groups like the sulfanyl and acetamide groups suggests that the compound may undergo further chemical transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfanyl acetamide derivatives, such as solubility, melting points, and stability, are not extensively discussed in the provided papers. However, the compounds' activity against various enzymes and microbes suggests that they have significant biological relevance. For example, some derivatives were found to be active against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, as well as showing antimicrobial and hemolytic activity . These biological activities imply that the compound may also possess similar properties, which could be of interest for pharmaceutical applications.

Applications De Recherche Scientifique

Antimicrobial Activity :

- A study by (Attia et al., 2014) reported the synthesis of a compound with a similar structure, showing activity towards Staphylococcus aureus and other bacterial strains.

- Another compound, exhibiting moderate antibacterial activity against various bacterial strains, was synthesized and evaluated by (Siddiqa et al., 2014).

Anticancer Properties :

- Research by (Altıntop et al., 2017) highlighted the synthesis of benzodioxole-based dithiocarbamate derivatives, showing potential as anticancer agents against human lung adenocarcinoma and rat glioma cell lines.

- Another study by (Horishny et al., 2021) synthesized derivatives with significant cytotoxic effects against leukemia cell lines.

Enzyme Inhibition :

- A study conducted by (Abbasi et al., 2019) investigated sulfonamides with benzodioxane and acetamide moieties, revealing substantial inhibitory activity against certain enzymes.

Molecular Docking and Spectral Analysis :

- (Almutairi et al., 2018) performed vibrational spectral analysis and quantum chemical computations on a compound with similar structure, providing insights into its antimicrobial properties.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-2-22-11-19(15-5-3-4-6-16(15)22)26-12-20(23)21-10-14-7-8-17-18(9-14)25-13-24-17/h3-9,11H,2,10,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILZBHHKNUNCCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)

![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)